molecular formula C16H14N2O2S2 B2945872 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 899941-57-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2945872
CAS RN: 899941-57-2
M. Wt: 330.42
InChI Key: NBQCQZYODULTLB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties . The specific compound you mentioned seems to be a derivative of benzothiazole, but its exact properties and uses would depend on its specific structure and any functional groups present.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The exact synthesis process for “N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on the specific functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the compound.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific functional groups present in the compound. Some benzothiazole derivatives have been found to exhibit anti-inflammatory activity, which suggests they may interact with enzymes such as cyclooxygenase (COX) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the solubility can be determined by dissolving the compound in various solvents and observing whether it dissolves .

Future Directions

Research into benzothiazole derivatives is ongoing, and these compounds continue to be of interest due to their diverse biological activities . Future research could involve synthesizing new benzothiazole derivatives and testing their biological activities, as well as investigating their mechanisms of action.

properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCQZYODULTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide

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